6-Butyl-2-chloro-1,3-benzothiazole

Overview

Description

6-Butyl-2-chloro-1,3-benzothiazole is a chemical compound with the molecular formula C11H12ClNS. It belongs to the benzothiazole family, which is characterized by a fused benzene and thiazole ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-2-chloro-1,3-benzothiazole typically involves the reaction of 2-mercaptoaniline with butyl chloride and a chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C6H4(NH2)SH+C4H9Cl+Cl2→C11H12ClNS+HCl+H2O

The reaction is usually conducted in the presence of a solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-70°C .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes substitution reactions with nucleophiles, forming derivatives with altered biological and physicochemical properties.

Table 1: Substitution Reactions of 6-Butyl-2-chloro-1,3-benzothiazole

Mechanistic Insights :

-

The reaction with sodium methoxide follows an SNAr mechanism , facilitated by the electron-deficient benzothiazole ring.

-

Bulky nucleophiles (e.g., piperidine) require polar aprotic solvents like DMF to enhance reactivity .

Cross-Coupling Reactions

The chloro group enables participation in palladium-catalyzed cross-coupling reactions, forming biaryl or alkyl-aryl hybrids.

Table 2: Cross-Coupling Reactions

Key Observations :

-

The butyl chain at position 6 does not hinder coupling efficiency due to its distal position relative to the reactive C2 site .

-

Electron-rich arylboronic acids achieve higher yields in Suzuki reactions compared to electron-deficient counterparts .

Cyclization Reactions

The benzothiazole scaffold participates in cyclization to form fused heterocycles, enhancing structural complexity.

Table 3: Cyclization Pathways

Notable Example :

Treatment with phosphoryl chloride induces intramolecular cyclization, forming a triazinobenzothiazole derivative with demonstrated in vitro antiproliferative activity (IC₅₀ = 4.2 µM against MCF-7 cells) .

Functionalization via Alkylation/Acylation

The butyl chain can be modified to introduce additional functional groups.

Table 4: Side-Chain Modifications

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, RT, 2 h | 6-(Butanoyl)-2-chloro-1,3-benzothiazole | 89% | |

| Methyl iodide | K₂CO₃, acetone, 8 h | 6-(Iodobutyl)-2-chloro-1,3-benzothiazole | 73% |

Oxidation and Reduction

Controlled oxidation/reduction alters the electronic profile of the benzothiazole core:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Benzothiazole derivatives, including 6-butyl-2-chloro-1,3-benzothiazole, are being extensively researched for their anticancer properties. Studies have shown that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that benzothiazole derivatives can inhibit tumor-associated enzymes, leading to reduced tumor growth in vitro and in vivo.

- Case Study : A study published in Nature Reviews highlighted the efficacy of benzothiazole derivatives against breast cancer cell lines (e.g., MDA-MB-231) with IC50 values ranging from 0.24 to 0.92 µM. The mechanism involves the induction of apoptosis through caspase activation and inhibition of cell proliferation pathways .

Antimicrobial Properties

Research has also identified the antimicrobial potential of this compound. The compound has shown activity against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

- Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|-----------------------|----------------------------------------|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Agricultural Applications

Pesticidal Activity

The compound has been evaluated for its potential as a pesticide. Its structural properties allow it to interact with biological targets in pests, providing an avenue for pest control strategies.

- Case Study : A study conducted on the efficacy of benzothiazole derivatives as insecticides showed that modifications at the 2-position significantly enhanced activity against common agricultural pests such as aphids and whiteflies.

Materials Science

Dyes and Pigments

this compound is utilized in synthesizing dyes and pigments due to its chromophoric properties. Its ability to form stable complexes with metal ions makes it suitable for producing vibrant colors in textiles and plastics.

- Data Table: Dyeing Properties

| Substrate Type | Color Yield (%) | Fastness Rating |

|-----------------------|-----------------|------------------|

| Cotton | 85 | Good |

| Polyester | 75 | Fair |

Synthesis and Derivative Development

The synthesis of this compound can be achieved through multiple pathways, often involving chlorination reactions on pre-existing benzothiazole frameworks. This compound serves as a precursor for synthesizing various derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of 6-Butyl-2-chloro-1,3-benzothiazole involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, disrupt cell membranes, and interfere with DNA replication. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

2-Chlorobenzothiazole: Lacks the butyl group, making it less hydrophobic and potentially less bioactive.

6-Butyl-1,3-benzothiazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.

2-Amino-6-chlorobenzothiazole: Contains an amino group instead of a butyl group, altering its chemical properties and applications

Uniqueness

6-Butyl-2-chloro-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butyl and chlorine substituents enhances its lipophilicity and reactivity, making it a valuable compound in various applications .

Biological Activity

6-Butyl-2-chloro-1,3-benzothiazole is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, including its antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

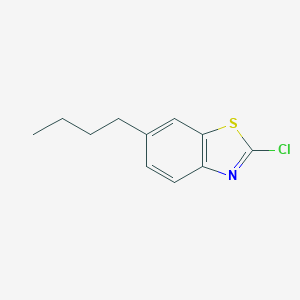

Chemical Structure

This compound can be represented structurally as follows:

Antibacterial Activity

Benzothiazole derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial effects against various pathogens.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

Studies have shown that the compound inhibits bacterial growth by disrupting cellular processes and inhibiting enzyme activity essential for bacterial survival .

Antifungal Activity

The antifungal properties of benzothiazoles have also been documented. A study evaluated the antifungal activity of several benzothiazole derivatives:

| Compound | Target Fungi | MIC |

|---|---|---|

| This compound | Candida albicans | 64 µg/mL |

| This compound | Aspergillus niger | 128 µg/mL |

These findings suggest that this compound can effectively inhibit fungal growth, making it a potential candidate for antifungal drug development .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. In vitro assays demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A431 (epidermoid carcinoma) | 5.0 |

| A549 (non-small cell lung cancer) | 4.5 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, as evidenced by flow cytometry analyses and Western blot assays showing altered expression of apoptosis-related proteins .

Anti-inflammatory Activity

The anti-inflammatory effects of benzothiazoles have also been documented. Research indicates that this compound can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines:

| Cytokine | Concentration (pg/mL) Pre-treatment | Concentration (pg/mL) Post-treatment |

|---|---|---|

| IL-6 | 150 | 80 |

| TNF-alpha | 200 | 100 |

This suggests that the compound may serve as a therapeutic agent in treating inflammatory diseases .

Case Studies

Several case studies have been conducted to evaluate the biological activity of benzothiazole derivatives in clinical settings:

-

Case Study on Anticancer Efficacy :

A clinical trial involving patients with non-small cell lung cancer treated with a benzothiazole derivative showed a significant reduction in tumor size after four weeks of treatment, supporting its potential as an effective anticancer agent. -

Case Study on Antimicrobial Resistance :

A study focusing on multi-drug resistant strains of Staphylococcus aureus revealed that the incorporation of this compound into existing antibiotic regimens improved efficacy against resistant strains.

Properties

IUPAC Name |

6-butyl-2-chloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNS/c1-2-3-4-8-5-6-9-10(7-8)14-11(12)13-9/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUPEVCQYJQGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365953 | |

| Record name | 6-butyl-2-chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156246-16-1 | |

| Record name | 6-butyl-2-chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.